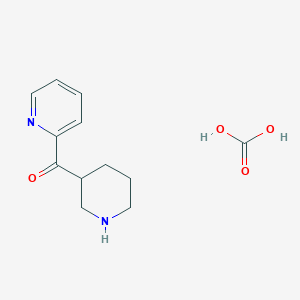![molecular formula C26H31NO5 B3007710 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one CAS No. 637753-67-4](/img/structure/B3007710.png)
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one" is a chemically synthesized molecule that appears to be related to the coumarin family, which is known for its diverse pharmacological properties. The structure suggests that it may have potential biological activity, possibly as a result of the diisobutylamino group and the dihydrobenzodioxin moiety.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, coordination compounds of 3-(2-hydroxybenzoyl)-2H-chromen-2-one were synthesized using metal salts in basic media, which indicates that the coumarin derivatives can form complexes with metals . Another related synthesis involves the creation of 2,3-dihydrobenzo[1,4]dioxine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process . This method could potentially be adapted for the synthesis of the compound , considering the presence of the dihydrobenzodioxin unit.
Molecular Structure Analysis
The molecular structure of coumarin derivatives is crucial for their biological activity. The presence of a dihydrobenzodioxin moiety in the compound suggests that it may exhibit stereoselectivity in its reactions, as observed in the synthesis of related compounds where the Z isomers were formed preferentially . The configuration of these isomers can significantly influence the compound's interaction with biological targets.
Chemical Reactions Analysis
Coumarin derivatives can undergo various chemical reactions, including the formation of Mannich bases, which involve the introduction of a dialkylaminomethyl group . This reaction is relevant to the compound due to the presence of the diisobutylamino group. The reactivity of such compounds can lead to the development of molecules with central nervous system activity, as seen in related studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of coumarin derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the diisobutylamino group can affect these properties and, consequently, the compound's pharmacokinetic profile. The electrochemical behavior of these compounds, as determined by cyclic voltammetry, can provide insights into their redox properties, which are important for their biological activities . Additionally, the ADMET (absorption, distribution, metabolism, excretion, and toxicity) and drug-likeness parameters of such compounds are calculated to predict their potential as drug candidates .
Applications De Recherche Scientifique
Efficient Synthesis Techniques
Research has demonstrated various efficient synthesis methods for compounds related to 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one. For instance, a one-pot three-component synthesis approach using starch solution as a catalyst has been developed for the efficient synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives, highlighting the use of nontoxic and biodegradable catalysts for producing these compounds with excellent yields (Hazeri et al., 2014).
Antioxidant Properties
Some derivatives exhibit significant antioxidant activities. The preparation and characterization of a coumarin substituted heterocyclic compound demonstrated high antioxidant activities, suggesting the potential therapeutic applications of these compounds (Abd-Almonuim et al., 2020).
Potential in Cancer Therapy
Compounds structurally related to this compound have shown promise in cancer therapy. A study on the synthesis, characterization, and anticancer properties of an isoflavone compound revealed its potential as an anticancer agent against human colon cancer cells (Ahn et al., 2020).
Novel Catalytic Methods
The development of novel catalytic methods for synthesizing these compounds has also been a focus. For example, using Fe3O4@SiO2–imid–PMAn magnetic nanocatalysts under ultrasonic irradiation or reflux conditions in water has been reported, offering advantages such as operational simplicity, excellent yields, and environmental friendliness (Esmaeilpour et al., 2015).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of this compound are the sodium glucose co-transporters one and two (SGLT-1 and -2) . These transporters play a crucial role in glucose reabsorption in the kidney and potentially glucose absorption in the intestine .
Mode of Action
This compound acts as a dual inhibitor of SGLT-1 and -2 . By inhibiting these transporters, it prevents the reabsorption of glucose from the kidney and potentially the absorption of glucose in the intestine .
Biochemical Pathways
The inhibition of SGLT-1 and -2 disrupts the normal glucose reabsorption process in the kidney and potentially the absorption process in the intestine . This disruption can lead to an improvement in post-prandial glycaemia .
Result of Action
The inhibition of glucose reabsorption and absorption by this compound can lead to improved post-prandial glycaemia . This can be beneficial in the treatment of conditions like type 2 diabetes mellitus .
Propriétés
IUPAC Name |
8-[[bis(2-methylpropyl)amino]methyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO5/c1-16(2)12-27(13-17(3)4)14-20-22(28)7-6-19-25(29)21(15-32-26(19)20)18-5-8-23-24(11-18)31-10-9-30-23/h5-8,11,15-17,28H,9-10,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMZZRGYXTXWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=C(C=CC2=C1OC=C(C2=O)C3=CC4=C(C=C3)OCCO4)O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(dimethylaminomethylidene)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide](/img/structure/B3007627.png)
![N-(3-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B3007628.png)
![[4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B3007630.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B3007631.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B3007635.png)
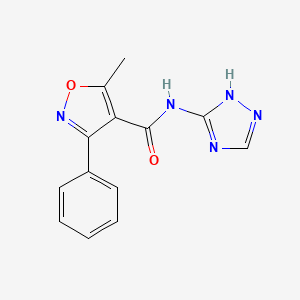
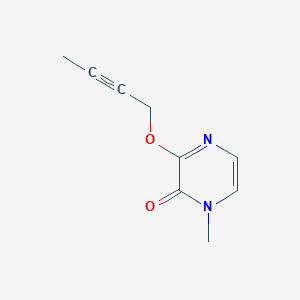
![N-[(5,6-dihydro-2H-pyran-3-yl)methyl]prop-2-enamide](/img/structure/B3007639.png)
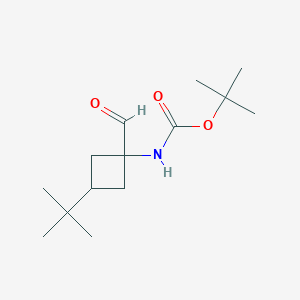
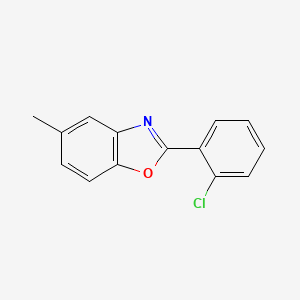
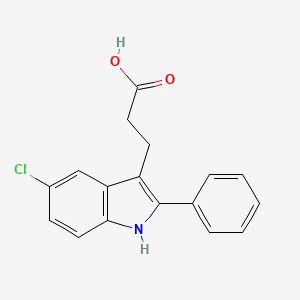
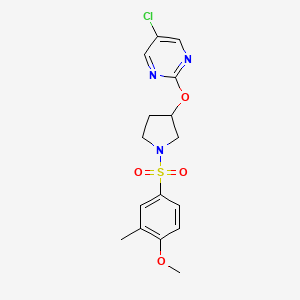
![N-(4-fluorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3007648.png)
